molecular formula C8H5NO3 B1590980 Furo[2,3-b]pyridine-2-carboxylic acid CAS No. 34668-26-3

Furo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1590980
CAS RN: 34668-26-3
M. Wt: 163.13 g/mol
InChI Key: IZLZCXOWFDCZLD-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the CAS number 34668-26-3 . It has a molecular weight of 163.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Furo[2,3-b]pyridine-2-carboxylic acid is 1S/C8H5NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11) . This code provides a detailed description of the molecule’s structure.

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the current resources .

Scientific Research Applications

Medicinal Chemistry

Furo[2,3-b]pyridine-2-carboxylic acid is a versatile building block in medicinal chemistry. It’s used to synthesize compounds with potential pharmacological activities. For instance, derivatives of this compound have been explored for their antihypertensive and antimicrobial properties . The structural motif of furo[2,3-b]pyridine is an isostere for benzofuran and indole cores, which are prevalent in bioactive compounds.

Agriculture

In the agricultural sector, this compound’s derivatives can be utilized to create novel pesticides or herbicides. The synthesis of complex heterocycles from furo[2,3-b]pyridine derivatives could lead to the development of new agrochemicals with improved safety profiles and efficacy .

Industrial Applications

Industrially, Furo[2,3-b]pyridine-2-carboxylic acid can serve as an intermediate in the synthesis of dyes, pigments, and organic light-emitting diodes (OLEDs). Its derivatives are valuable for their electronic properties and stability, making them suitable for various industrial applications .

Environmental Science

In environmental science, this compound’s derivatives could be used in the development of sensors and indicators for environmental monitoring. Their ability to form complex heterocycles makes them suitable for detecting a wide range of environmental pollutants .

Material Science

Furo[2,3-b]pyridine-2-carboxylic acid plays a role in material science, particularly in the development of new materials with specific electronic or photonic properties. Its derivatives can be used to create novel polymers or coatings with unique characteristics suitable for high-tech applications .

Analytical Chemistry

In analytical chemistry, derivatives of Furo[2,3-b]pyridine-2-carboxylic acid can be employed as reagents or catalysts in various chemical analyses. They can facilitate the synthesis of complex molecules, which can be used as standards or reference compounds in analytical methods .

Biochemistry

Biochemically, the compound finds use in the study of enzyme inhibition and receptor binding due to its structural similarity to several bioactive heterocycles. It can be used to synthesize analogs for biochemical assays to understand biological pathways and disease mechanisms .

Pharmacology

In pharmacology, Furo[2,3-b]pyridine-2-carboxylic acid derivatives are investigated for their therapeutic potential. They are key intermediates in the synthesis of drugs targeting various diseases, including cancer and neurological disorders. The compound’s derivatives have been studied for their role in enzyme inhibition, which is crucial for drug development .

Safety And Hazards

Furo[2,3-b]pyridine-2-carboxylic acid has several safety warnings associated with it. It can cause serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

furo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLZCXOWFDCZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577828
Record name Furo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-b]pyridine-2-carboxylic acid

CAS RN

34668-26-3
Record name Furo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the synthesis of Furo[2,3-b]pyridine-2-carboxylic acid derivatives differ from the Thieno[2,3-b]pyridine counterparts in the study?

A1: The research article [] focuses primarily on the synthesis of various Thieno[2,3-b]pyridine derivatives with potential antinaphylactic activity. While the synthesis of Furo[2,3-b]pyridine-2-carboxylic acid itself is not described, the study does present the reaction of 3-amino-furo[2,3-b]pyridine-2-carboxylic acid ethylester with oxalic ethylester chloride to yield the corresponding oxalamide ethylester []. This specific reaction highlights a potential pathway for synthesizing Furo[2,3-b]pyridine-2-carboxylic acid derivatives by employing analogous reactions with different reagents.

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